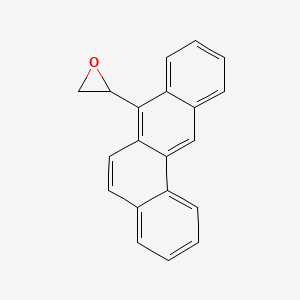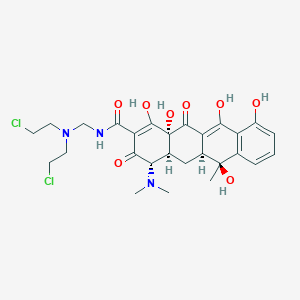
Ophiobolin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ophiobolin G is a bioactive sesterterpenoid compound. It is a member of the ophiobolin family, which are known for their unique 5-8-5 tricyclic skeleton. These compounds are primarily isolated from various fungal species, including Aspergillus and Penicillium. This compound has garnered attention due to its significant cytotoxic activity and potential medicinal value.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ophiobolin G can be synthesized through various chemical reactions involving precursor molecules. The synthetic routes often involve multiple steps, including cyclization, oxidation, and reduction reactions. The reaction conditions typically require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes the use of biotechnological approaches, such as employing microbial cell factories like Saccharomyces cerevisiae for de novo production. These methods aim to produce this compound in a cost-effective and efficient manner.
Analyse Des Réactions Chimiques
Types of Reactions: Ophiobolin G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to ensure the desired products are obtained.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities
Applications De Recherche Scientifique
Ophiobolin G has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for synthesizing other bioactive compounds. Its unique structure makes it a valuable compound for chemical research.
Biology: The compound has been studied for its cytotoxic activity against cancer cells. It shows potential as an anticancer agent.
Medicine: this compound and its derivatives are being investigated for their medicinal properties, including their ability to inhibit the growth of various pathogens.
Industry: The compound is used in the development of new drugs and other bioactive products. Its production through microbial cell factories is an area of active research.
Mécanisme D'action
The mechanism by which Ophiobolin G exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins and enzymes, disrupting their normal function. This leads to the inhibition of cell growth and proliferation, making it effective against cancer cells and other pathogens.
Comparaison Avec Des Composés Similaires
Ophiobolin G is compared with other similar compounds, such as ophiobolin A, B, and C. While these compounds share a similar tricyclic skeleton, this compound is unique in its cytotoxic activity and potential medicinal value. The differences in their chemical structures and biological activities highlight the uniqueness of this compound.
List of Similar Compounds
Ophiobolin A
Ophiobolin B
Ophiobolin C
Propriétés
Numéro CAS |
90108-63-7 |
|---|---|
Formule moléculaire |
C25H34O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(1R,3S,7S,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C25H34O2/c1-16(2)7-6-8-17(3)20-11-12-25(5)14-21-18(4)13-23(27)24(21)19(15-26)9-10-22(20)25/h6-9,13,15,17,20-22,24H,10-12,14H2,1-5H3/b8-6-,19-9-/t17-,20+,21+,22-,24+,25+/m0/s1 |
Clé InChI |
RKNMPQSLAZUFIT-IGPSIJAESA-N |
SMILES isomérique |
CC1=CC(=O)[C@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)[C@@H](C)/C=C\C=C(C)C)C |
SMILES canonique |
CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)C(C)C=CC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)







